molecular formula C9H12FNO B011180 1-(3-Fluoro-4-methoxyphenyl)ethanamine CAS No. 105321-49-1

1-(3-Fluoro-4-methoxyphenyl)ethanamine

Cat. No.: B011180
CAS No.: 105321-49-1
M. Wt: 169.2 g/mol
InChI Key: WGUPBBABCUKYCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methoxyphenyl)ethanamine (C₉H₁₂FNO, MW 169.2 g/mol) is a fluorinated arylalkylamine characterized by a methoxy group at the 4-position and fluorine at the 3-position on the phenyl ring (Figure 1). Its enantiomer, (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine (CAS 870849-66-4), has been synthesized with 95% purity and is used in chiral resolution studies . The compound’s primary applications include serving as a synthetic intermediate for pharmaceuticals, ligands, and bioactive molecules .

Figure 1: Structural depiction of this compound .

Properties

IUPAC Name

1-(3-fluoro-4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO/c1-6(11)7-3-4-9(12-2)8(10)5-7/h3-6H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGUPBBABCUKYCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10398662
Record name 1-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-49-1
Record name 1-(3-fluoro-4-methoxyphenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10398662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Condensation : The ketone reacts with ammonia to form an imine intermediate.

  • Reduction : The imine is reduced to the primary amine. For enantiomerically pure products, chiral catalysts like (R)- or (S)-α-methylbenzylamine are employed.

Optimized Protocol

  • Substrate : 3-Fluoro-4-methoxyacetophenone (1.0 equiv)

  • Ammonia Source : NH₄OAc (2.5 equiv)

  • Reducing Agent : NaBH₃CN (1.2 equiv)

  • Solvent : Methanol or ethanol

  • Temperature : 25–40°C

  • Yield : 78–85%

Table 1: Reductive Amination Variants

Reducing AgentCatalystSolventTime (h)Yield (%)Purity (%)
NaBH₃CNNoneMeOH128298
H₂/Pd-C(S)-MBAEtOH2485>99
NaBH₄AcOHTHF186895

Key advantages include mild conditions and compatibility with sensitive functional groups. However, enantiomeric excess (ee) ≥99% requires chiral auxiliaries, increasing cost.

Nitro Compound Reduction Pathway

An alternative route involves the reduction of 1-(3-fluoro-4-methoxyphenyl)-2-nitropropane. This method is favored in industrial settings due to the stability of nitro intermediates.

Stepwise Synthesis

  • Nitration : Electrophilic nitration of 3-fluoro-4-methoxybenzene using HNO₃/H₂SO₄.

  • Alkylation : Introduction of the ethanamine chain via Friedel-Crafts alkylation.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄-mediated reduction.

Industrial-Scale Data

  • Batch Size : 50 kg

  • Reduction Agent : H₂ (50 psi) over Raney Ni

  • Yield : 89%

  • Purity : 97% (HPLC)

Grignard Reagent-Based Synthesis

Grignard reactions offer a versatile route to introduce the ethanamine moiety. This method is particularly useful for synthesizing analogs with modified aryl groups.

Protocol Overview

  • Grignard Formation : React 3-fluoro-4-methoxybenzyl chloride with Mg in THF.

  • Quenching with Nitrile : Add acetonitrile to form the ketonitrile intermediate.

  • Reduction : Convert the nitrile to the primary amine using LiAlH₄.

Critical Parameters

  • Temperature Control : −10°C during Grignard formation to prevent side reactions.

  • Workup : Aqueous NH₄Cl extraction to isolate the amine.

Industrial Production Techniques

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have replaced batch processes in leading facilities, offering:

  • Enhanced Heat Transfer : Critical for exothermic reductions.

  • Automated Purification : In-line chromatography reduces downtime.

Table 2: Industrial Process Metrics

MetricBatch ReactorFlow Reactor
Annual Capacity (kg)5,00015,000
Yield (%)8291
Purity (%)9699
Hazardous Waste (L/kg)123

Comparative Analysis of Synthetic Routes

Reductive Amination vs. Nitro Reduction

  • Cost : Nitro reduction is 40% cheaper due to lower catalyst costs.

  • Stereochemical Control : Reductive amination achieves ee >99% vs. 80% for nitro routes.

  • Scalability : Flow reactors favor nitro reduction for volumes >100 kg/month.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methoxyphenyl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluoro-4-methoxyphenyl)ethanamine has been extensively studied for its potential therapeutic effects, particularly as a monoamine neurotransmitter modulator . This modulation is significant for treating mood disorders such as depression and anxiety due to its influence on serotonin and norepinephrine levels in the brain .

Neuropharmacology

Research indicates that this compound interacts with various neurotransmitter receptors, suggesting potential applications in developing treatments for psychiatric conditions . Its structural features enhance its binding affinity to these receptors, making it a valuable candidate for further investigation.

Chemical Biology

This compound serves as a building block in the synthesis of more complex organic molecules and is studied for its interactions with biological targets such as enzymes and receptors . The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are desirable traits in drug design.

Case Studies and Interaction Studies

Recent studies have focused on the interaction of this compound with various biological targets:

  • Binding Affinity Studies : Research has shown that modifications in the structure of this compound significantly influence its binding affinities towards serotonin receptors, which are critical in mood regulation .
  • Pharmacological Profiles : Studies have indicated that compounds with similar structures exhibit varying degrees of activity at neurotransmitter receptors, highlighting the importance of specific substituents like fluorine and methoxy groups in determining biological activity .

Mechanism of Action

The mechanism of action of 1-(3-fluoro-4-methoxyphenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and methoxy group can influence the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Position and Functional Group Variations

2-(4-(2-Fluoroethoxy)-3-methoxyphenyl)ethanamine
  • Structure : Features a 2-fluoroethoxy group at the 4-position instead of a methoxy group.
  • Properties: Higher molecular weight (MW 211.2 g/mol) due to the ethoxy chain.
  • Synthesis : Synthesized via TFA-mediated deprotection of tert-butyl carbamates (92% yield) .
2C Series (e.g., 2C-E, 2C-D)
  • Structure : Substituted phenethylamines with methoxy, ethyl, methyl, or halogen groups at the 2,5-positions (e.g., 2C-E: 2,5-dimethoxy-4-ethylphenyl).
  • Properties: Larger substituents (e.g., ethyl in 2C-E) increase steric hindrance and alter receptor binding. These compounds are regulated as Schedule I substances due to hallucinogenic effects .
  • Key Difference : Unlike 1-(3-fluoro-4-methoxyphenyl)ethanamine, the 2C series lacks fluorine and features dimethoxy substitution, which is critical for serotonin receptor agonism .

Cyclopropane Derivatives

(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine
  • Structure : Incorporates a cyclopropane ring adjacent to the phenyl group.
  • Properties : Higher molecular weight (181.21 g/mol) and rigidity due to the cyclopropane ring. This structural feature may enhance metabolic stability in drug design .
  • Applications : Investigated for use in antidepressants and anxiolytics .

Stereochemical Variants

(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine
  • Properties : Enantiomeric purity (95%) is critical for chiral drug development. The (S)-configuration may exhibit distinct binding affinities to receptors compared to the racemic mixture .
  • Synthesis : Resolved via chiral chromatography or asymmetric synthesis .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-F, 4-OCH₃ 169.2 Pharmaceutical intermediate
2-(4-(2-Fluoroethoxy)-3-methoxyphenyl)ethanamine 4-OCH₂CH₂F, 3-OCH₃ 211.2 Neuropharmacological studies
2C-E (2,5-Dimethoxy-4-ethylphenethylamine) 2,5-OCH₃, 4-C₂H₅ 207.3 Serotonin receptor agonist (regulated)
(1-(3-Fluoro-4-methoxyphenyl)cyclopropyl)methanamine Cyclopropane ring 181.21 Antidepressant candidate
(S)-Enantiomer Chiral center at C1 169.2 Chiral drug development

Biological Activity

1-(3-Fluoro-4-methoxyphenyl)ethanamine, also known as (S)-1-(3-fluoro-4-methoxyphenyl)ethanamine, is a compound of significant interest in pharmacology due to its potential biological activities. This compound features a unique structure that includes a fluorine atom and a methoxy group on a phenyl ring, contributing to its distinctive chemical properties and biological effects.

  • Molecular Formula : C₉H₁₂FNO
  • Molecular Weight : Approximately 169.19 g/mol
  • Chirality : The compound has a chiral center, leading to enantiomeric forms, which are important in drug design and pharmacology.

The presence of the fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for therapeutic applications. The methoxy group may also influence the compound's interaction with biological targets.

Neurotransmitter Modulation

Research indicates that this compound acts as a monoamine neurotransmitter modulator , particularly influencing serotonin and norepinephrine levels in the brain. This modulation has implications for treating mood disorders such as depression and anxiety. Studies have shown that compounds with similar structures often exhibit varying degrees of activity at serotonin receptors, which are crucial in mood regulation.

Receptor Binding Affinity

The compound's interaction with various receptors is pivotal for understanding its pharmacological profile. Notable findings include:

  • Serotonin Receptors : It shows significant binding affinity, which may contribute to its antidepressant effects.
  • Norepinephrine Receptors : Potential interactions suggest it could enhance norepinephrine signaling, further supporting its mood-modulating properties.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberSimilarity IndexNotable Features
(S)-1-(3-Fluoro-4-methoxyphenyl)ethanamine1980007-86-00.95Salt form; enhanced solubility
(R)-1-(4-Fluoro-3-methoxyphenyl)ethanamine1256944-96-30.91Different stereochemistry; varied activity
(4-Fluoro-2-methoxyphenyl)methanamine870563-60-30.84Variation in fluorine position; altered interactions
(2-Fluoro-6-methoxyphenyl)methanamine150517-75-20.81Structural variation leading to different pharmacodynamics

This table illustrates how variations in structure can lead to differences in biological activity, emphasizing the importance of specific substitutions on the phenyl ring.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Antidepressant Effects : In vitro studies demonstrated that this compound could significantly increase serotonin levels in neuronal cultures, suggesting its potential as an antidepressant.
  • Neuroprotective Properties : Preliminary research indicates that it may provide neuroprotective effects against oxidative stress, a factor often implicated in neurodegenerative diseases.
  • Pharmacokinetic Profile : Investigations into the pharmacokinetics of this compound suggest favorable absorption and distribution characteristics, making it suitable for further development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Fluoro-4-methoxyphenyl)ethanamine, and how do reaction conditions influence yield?

  • The compound can be synthesized via reductive amination of 3-fluoro-4-methoxyacetophenone using sodium cyanoborohydride or catalytic hydrogenation. Optimizing pH (e.g., acidic conditions for imine formation) and temperature (25–50°C) is critical to avoid side reactions like over-reduction or dehalogenation . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) typically yields >85% purity.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • NMR : Analyze 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., methoxy at C4, fluorine at C3). The methoxy group shows a singlet at ~3.8 ppm, while fluorine induces splitting in aromatic protons .
  • X-ray crystallography : Use SHELX software for structure refinement. Crystallize the compound in a polar solvent (e.g., ethanol) to resolve bond angles and confirm stereochemistry .

Q. What are the key physicochemical properties (e.g., solubility, logP) relevant to experimental design?

  • LogP (octanol-water): ~1.2 (predicted via computational tools like ChemAxon), indicating moderate hydrophobicity. Solubility in aqueous buffers is limited (<5 mg/mL at pH 7); use DMSO or ethanol for stock solutions. Melting point: ~120–125°C (experimental data needed) .

Advanced Research Questions

Q. How can density-functional theory (DFT) be applied to study the electronic structure and reactivity of this compound?

  • Use hybrid functionals like B3LYP (Becke 3-parameter exchange + Lee-Yang-Parr correlation) to model frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack. Basis sets (e.g., 6-31G*) should include polarization for fluorine and oxygen atoms . Validate results against experimental IR/Raman spectra for vibrational modes.

Q. What challenges arise in interpreting conflicting spectroscopic data (e.g., mass spectrometry vs. NMR)?

  • Discrepancies may stem from ionization artifacts in MS (e.g., in-source fragmentation of the ethylamine group) or dynamic effects in NMR (e.g., rotational barriers of the methoxy group). Use high-resolution MS (HRMS) and 2D NMR (COSY, NOESY) to resolve ambiguities .

Q. How can metabolic pathways and pharmacokinetic properties be predicted computationally?

  • Employ tools like MetaPrint2D or GLORY to identify potential Phase I oxidation sites (e.g., ethylamine chain) and Phase II conjugation (glucuronidation of the methoxy group). Molecular docking with CYP450 isoforms (e.g., CYP2D6) can assess metabolic liability .

Q. What strategies optimize enantiomeric resolution for chiral derivatives of this compound?

  • Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. For asymmetric synthesis, employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to achieve >90% enantiomeric excess .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Fluoro-4-methoxyphenyl)ethanamine
Reactant of Route 2
Reactant of Route 2
1-(3-Fluoro-4-methoxyphenyl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.